

An In-depth Technical Guide to 9-Undecynoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Undecynoic acid

Cat. No.: B126792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Undecynoic acid**, including its chemical identity, physicochemical properties, and potential applications in research and drug development. While specific biological data for **9-Undecynoic acid** is limited in publicly available literature, this guide also explores potential synthetic routes and hypothetical mechanisms of action based on the chemical nature of terminal alkyne fatty acids.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for **9-Undecynoic acid** are crucial for accurate documentation and research.

- IUPAC Name: undec-9-yneoic acid[1]
- Synonyms: 9-Hendecynoic acid[1]
- CAS Number: 22202-65-9[1][2]
- Molecular Formula: C₁₁H₁₈O₂[1][2]
- Molecular Weight: 182.26 g/mol [1][2]

Physicochemical Properties

Understanding the physical and chemical characteristics of **9-Undecynoic acid** is fundamental for its application in experimental settings.

Property	Value	Source
Molecular Weight	182.26 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₈ O ₂	[1] [2]
CAS Number	22202-65-9	[1] [2]
Appearance	No data available	
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **9-Undecynoic acid** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of similar alkynoic acids, such as 10-undecynoic acid. A plausible synthetic route would involve the dehydrobromination of a di-bromo undecanoic acid precursor.[\[3\]](#)

Hypothetical Synthesis of **9-Undecynoic Acid**:

A potential synthesis could start from 9-undecenoic acid. The double bond would first be brominated to yield 9,10-dibromoundecanoic acid. Subsequent dehydrobromination using a strong base, such as sodium amide in liquid ammonia, would then generate the triple bond at the 9-position, yielding **9-undecynoic acid**.

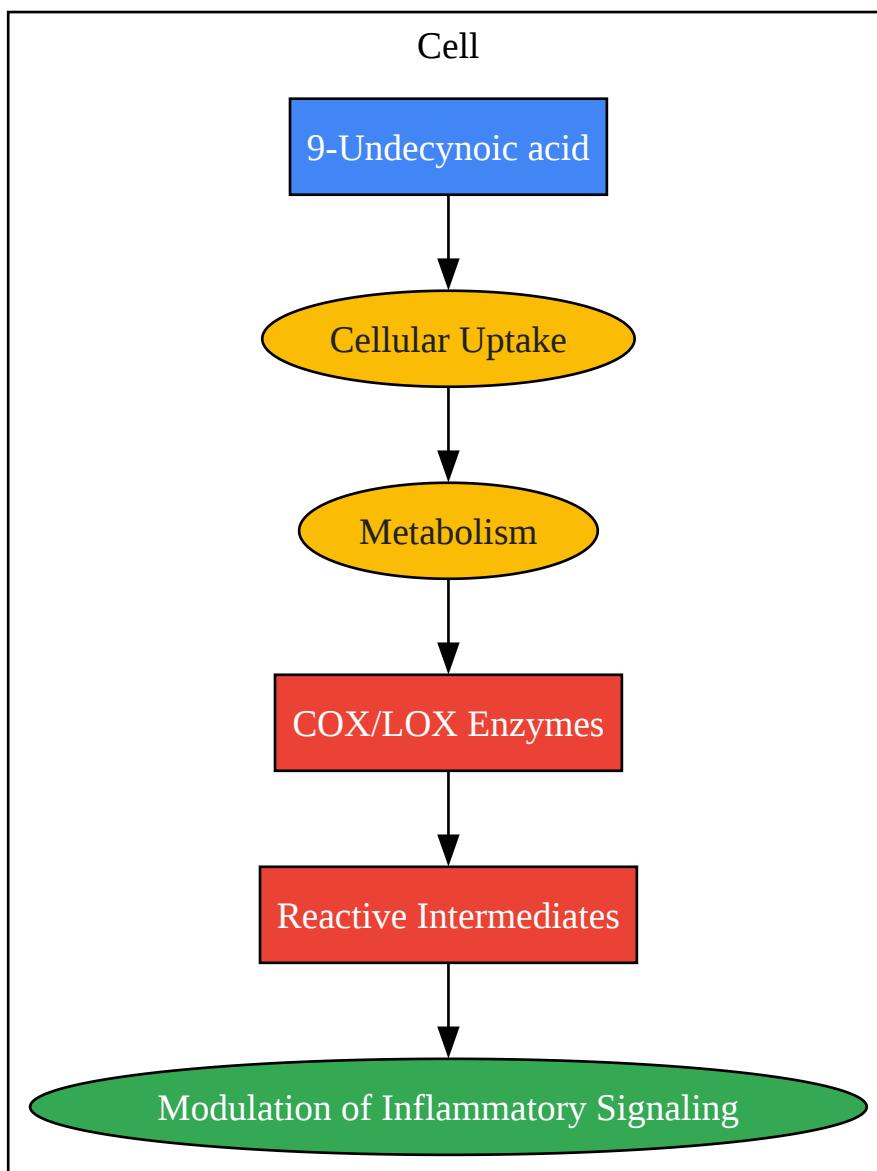
[Click to download full resolution via product page](#)

A potential synthetic pathway for **9-Undecynoic acid**.

General Analytical Protocol:

The characterization of **9-Undecynoic acid** would typically involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the structure, including the position of the alkyne and carboxylic acid functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne ($\text{C}\equiv\text{C}$) and carboxylic acid ($\text{C}=\text{O}$, $\text{O}-\text{H}$) functional groups.


Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity and involvement in signaling pathways of **9-Undecynoic acid** is scarce. However, based on related compounds, some hypotheses can be formulated. Fatty acids with terminal alkynes are of interest in drug development as they can act as mechanism-based inhibitors of enzymes, particularly cytochrome P450s, or be used as chemical probes for metabolic studies.

A related compound, ω -hydroxyundec-9-enoic acid, has been shown to induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.^[4] This suggests that unsaturated fatty acids of this chain length can have significant cellular effects.

Hypothetical Mechanism of Action:

Given its structure as a fatty acid, **9-Undecynoic acid** would likely be taken up by cells and incorporated into metabolic pathways. The terminal alkyne is a reactive functional group that could potentially interact with cellular machinery. One hypothetical pathway could involve its metabolism by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key in inflammatory signaling. The alkyne could lead to the formation of reactive intermediates that modulate these pathways.

[Click to download full resolution via product page](#)

Hypothetical mechanism of action for **9-Undecynoic acid**.

Conclusion and Future Directions

9-Undecynoic acid is a medium-chain fatty acid with a terminal alkyne, a functional group that imparts unique chemical reactivity. While detailed biological studies on this specific molecule are limited, its structural similarity to other biologically active fatty acids suggests potential for further investigation.

Future research should focus on:

- Developing and publishing a detailed, validated synthesis protocol.
- Screening for biological activity, particularly in areas where related fatty acids have shown promise, such as oncology and infectious diseases.
- Utilizing **9-Undecynoic acid** as a chemical probe to study fatty acid metabolism and enzyme function.

This guide serves as a foundational resource for researchers interested in exploring the potential of **9-Undecynoic acid**. The combination of its fatty acid backbone and reactive alkyne group makes it a compelling candidate for discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Undecynoic acid | C11H18O2 | CID 1747486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ω -Hydroxyundec-9-enoic acid induces apoptosis through ROS-mediated endoplasmic reticulum stress in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Undecynoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126792#iupac-name-and-synonyms-for-9-undecynoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com